1-Benzyloxy-2-(2-bromoethoxy)benzene
Overview
Description
1-Benzyloxy-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C15H15BrO2. It is characterized by the presence of a benzene ring substituted with a benzyloxy group and a bromoethoxy group.
Scientific Research Applications
1-Benzyloxy-2-(2-bromoethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes involving benzene derivatives.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
While specific safety and hazard information for 1-Benzyloxy-2-(2-bromoethoxy)benzene is not available, similar compounds can cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use protective measures such as gloves, protective clothing, eye protection, and face protection when handling the compound .
Preparation Methods
The synthesis of 1-Benzyloxy-2-(2-bromoethoxy)benzene typically involves the reaction of 1-benzyloxy-2-hydroxybenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyloxy-2-(2-bromoethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromoethoxy group can be reduced to form ethoxy derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-2-(2-bromoethoxy)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromoethoxy group can undergo nucleophilic substitution reactions. These interactions and reactions enable the compound to exert its effects in various chemical and biological systems .
Comparison with Similar Compounds
1-Benzyloxy-2-(2-bromoethoxy)benzene can be compared with similar compounds such as:
1-(Benzyloxy)-4-(2-bromoethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
2-Benzyloxy-1-bromoethane: Lacks the additional ethoxy group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-phenylmethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYVGYIWFAHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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